molecular formula C24H19Br2N3O5 B11544721 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11544721
M. Wt: 589.2 g/mol
InChI Key: SPUIPNBZTWRQAF-XODNFHPESA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C23H19BrN2O5\text{C}_{23}\text{H}_{19}\text{BrN}_2\text{O}_5C23​H19​BrN2​O5​

.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction between 2-bromobenzoic acid and methyl 2-aminobenzoate . The reaction proceeds through an amide bond formation, resulting in the desired product.

Reaction Conditions::
  • Reactants: 2-bromobenzoic acid and methyl 2-aminobenzoate
  • Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
  • Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
  • Temperature: Room temperature or reflux
  • Isolation: Purification by column chromatography or recrystallization

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Reactions::

    Amide Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-bromobenzoic acid and the amino group of methyl 2-aminobenzoate.

    Esterification: The final compound contains an ester group (methoxyphenyl) linked to the central aromatic ring.

Common Reagents and Conditions::

    Amide Formation: Acid or base-catalyzed amidation reactions.

    Esterification: Acid-catalyzed esterification.

Major Products:: The major product is 4-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate .

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug development.

    Chemistry: Researchers study its reactivity and interactions with other molecules.

    Industry: It could serve as a precursor for the synthesis of more complex compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound with related structures to understand its unique features.

Properties

Molecular Formula

C24H19Br2N3O5

Molecular Weight

589.2 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C24H19Br2N3O5/c1-33-21-12-15(10-11-20(21)34-24(32)17-7-3-5-9-19(17)26)13-28-29-22(30)14-27-23(31)16-6-2-4-8-18(16)25/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

SPUIPNBZTWRQAF-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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